
9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol: is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by the presence of a fluorine atom and two hydroxyl groups attached to a dihydrobenzo(k)fluoranthene skeleton
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol typically involves multi-step organic reactions. One common approach is the fluorination of a suitable precursor, followed by dihydroxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.
科学的研究の応用
Chemistry: In chemistry, 9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for investigating molecular recognition and binding processes.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its use as a lead compound for drug development, particularly in targeting specific molecular pathways.
Industry: In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.
作用機序
The mechanism of action of 9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol involves its interaction with specific molecular targets. The fluorine atom and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling cascades.
類似化合物との比較
9-Fluoro-2,3-dihydrobenzo(k)fluoranthene: Lacks the hydroxyl groups, resulting in different chemical properties.
2,3-Dihydrobenzo(k)fluoranthene-2,3-diol: Lacks the fluorine atom, affecting its reactivity and interactions.
9-Fluoro-2,3-dihydrobenzo(a)fluoranthene-2,3-diol: Similar structure but with a different ring system, leading to variations in its chemical behavior.
Uniqueness: The presence of both a fluorine atom and hydroxyl groups in 9-Fluoro-2,3-dihydrobenzo(k)fluoranthene-2,3-diol makes it unique among similar compounds
特性
CAS番号 |
116208-70-9 |
|---|---|
分子式 |
C20H13FO2 |
分子量 |
304.3 g/mol |
IUPAC名 |
9-fluoro-2,3-dihydrobenzo[k]fluoranthene-2,3-diol |
InChI |
InChI=1S/C20H13FO2/c21-12-5-4-10-7-16-15(8-11(10)6-12)13-2-1-3-14-19(13)17(16)9-18(22)20(14)23/h1-9,18,20,22-23H |
InChIキー |
AYIYCBCMCMSDDU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C(C(C=C3C4=C2C=C5C=C(C=CC5=C4)F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12791610.png)
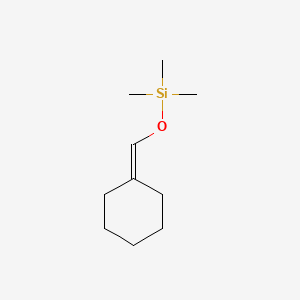
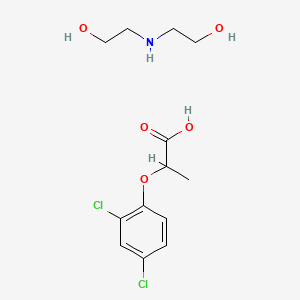

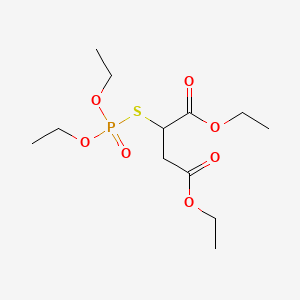
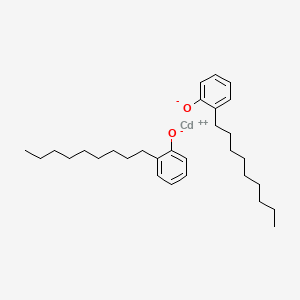
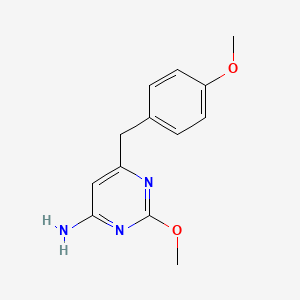
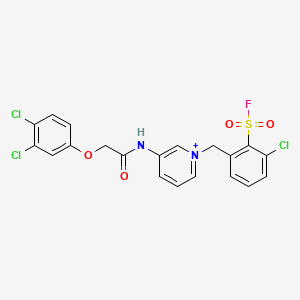
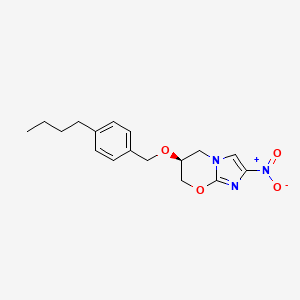
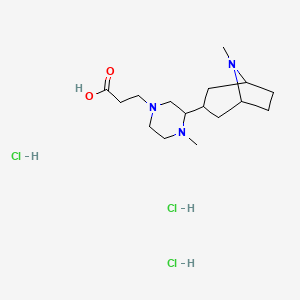

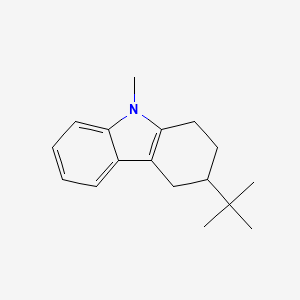
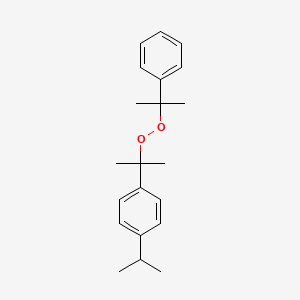
![1-(4-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12791683.png)
